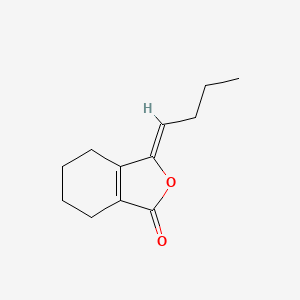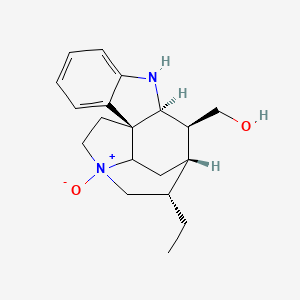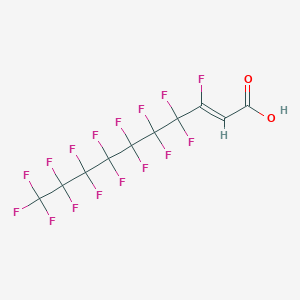
(Z)-8:2 Fluorotelomer unsaturated carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8:2 fluorotelomer unsaturated carboxylic acid is a fluorotelomer that is dec-2-enoic acid substituted by fluoro groups at positions 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10 and 10 respectively. It has a role as a xenobiotic and a persistent organic pollutant. It is an alpha,beta-unsaturated monocarboxylic acid and a fluorotelomer.
Aplicaciones Científicas De Investigación
Environmental Fate and Degradation
- Fate in Soil-Water Microcosms : The degradation of fluorotelomer carboxylic acids (FTCAs) and unsaturated acids (FTUCAs) in environmental samples shows rapid degradation, suggesting these compounds are reactive and labile, contributing to low environmental levels. This research is crucial for understanding the environmental fate of these substances (Myers & Mabury, 2010).
Toxicity Studies
- Comparative Toxicity with Perfluorinated Acids : Studies on the toxicity of fluorotelomer carboxylic acids (including unsaturated variants) to aquatic organisms such as Daphnia magna and Chironomus tentans have shown that they can be more toxic than their perfluorinated counterparts. This has implications for environmental risk assessment (Phillips et al., 2007).
Metabolism and Biotransformation
Metabolic Products and Pathways : Research on the metabolic pathways of fluorotelomer alcohols, which are precursors to fluorotelomer carboxylic acids, provides insights into the formation of these compounds and their potential accumulation in living organisms (Martin, Mabury & O'Brien, 2005).
Protein Binding and Potential Toxicity : The study of covalent binding of FTUCAs to proteins in biological systems, such as liver microsomes and blood plasma, offers insight into potential toxicity mechanisms related to protein function disruption (Rand & Mabury, 2013).
Chronic Toxicity in Aquatic Organisms : Chronic toxicity assessments of fluorotelomer acids, including unsaturated variants, on aquatic organisms like Daphnia magna and Chironomus dilutus, help in understanding the long-term environmental impacts of these compounds (Phillips et al., 2010).
Soil Biodegradation Studies
- Biodegradation in Soil : The study of the biotransformation of fluorotelomer-based compounds in soil microcosms, including the production of perfluorinated carboxylic acids, is essential for understanding the environmental degradation processes of these substances (Dasu, Liu & Lee, 2012).
Propiedades
Fórmula molecular |
C10H2F16O2 |
|---|---|
Peso molecular |
458.1 g/mol |
Nombre IUPAC |
(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-hexadecafluorodec-2-enoic acid |
InChI |
InChI=1S/C10H2F16O2/c11-2(1-3(27)28)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)26/h1H,(H,27,28)/b2-1- |
Clave InChI |
WHZXTVOEGZRRJM-UPHRSURJSA-N |
SMILES isomérico |
C(=C(/C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)\F)\C(=O)O |
SMILES |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
SMILES canónico |
C(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



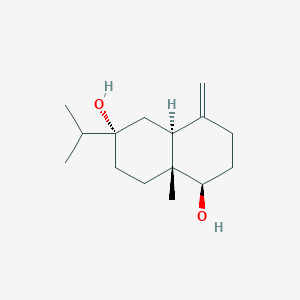
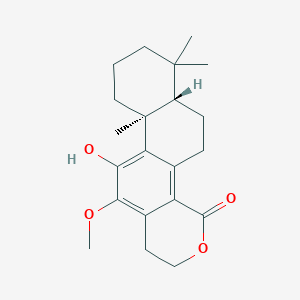
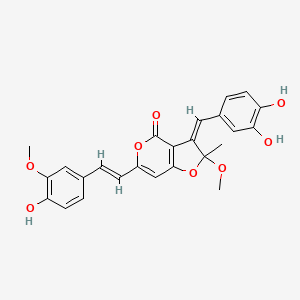


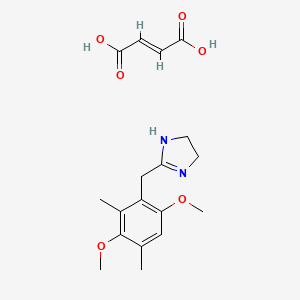
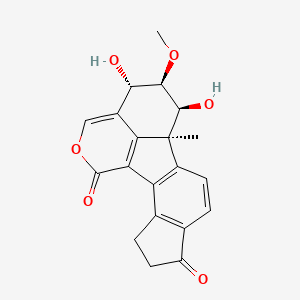
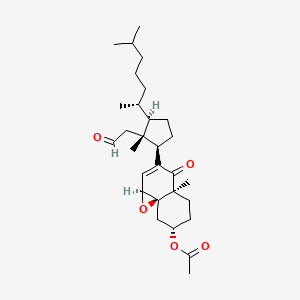
![(4S,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione](/img/structure/B1250440.png)

